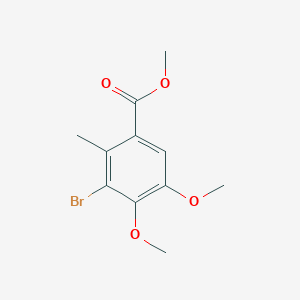
Methyl 3-bromo-4,5-dimethoxy-2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-4,5-dimethoxy-2-methylbenzoate is an organic compound with the molecular formula C11H13BrO4 It is a derivative of benzoic acid, characterized by the presence of bromine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-4,5-dimethoxy-2-methylbenzoate typically involves the bromination of methyl 4,5-dimethoxy-2-methylbenzoate. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds as follows:
- Dissolve methyl 4,5-dimethoxy-2-methylbenzoate in benzene.
- Add N-bromosuccinimide and azobisisobutyronitrile to the solution.
- Reflux the mixture for several hours to complete the bromination reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-4,5-dimethoxy-2-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized under specific conditions to form corresponding aldehydes or acids.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Sodium methoxide (NaOMe) in methanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products:
Substitution: Formation of methyl 3-methoxy-4,5-dimethoxy-2-methylbenzoate.
Oxidation: Formation of 3-bromo-4,5-dimethoxy-2-methylbenzoic acid.
Reduction: Formation of 3-bromo-4,5-dimethoxy-2-methylbenzyl alcohol.
Scientific Research Applications
Methyl 3-bromo-4,5-dimethoxy-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4,5-dimethoxy-2-methylbenzoate involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Methyl 4-bromo-3-methylbenzoate: Similar structure but lacks the methoxy groups.
Methyl 3-bromo-4-methoxybenzoate: Similar structure but has only one methoxy group.
Methyl 3-bromo-4,5-dimethoxybenzoate: Similar structure but lacks the methyl group.
Uniqueness: Methyl 3-bromo-4,5-dimethoxy-2-methylbenzoate is unique due to the presence of both bromine and two methoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H13BrO4 |
|---|---|
Molecular Weight |
289.12 g/mol |
IUPAC Name |
methyl 3-bromo-4,5-dimethoxy-2-methylbenzoate |
InChI |
InChI=1S/C11H13BrO4/c1-6-7(11(13)16-4)5-8(14-2)10(15-3)9(6)12/h5H,1-4H3 |
InChI Key |
ISRYULHISVXPSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1C(=O)OC)OC)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H-Furo[3,2-b]pyrrole-2,4-dicarboxylic acid, hexahydro-, 4-(1,1-dimethylethyl) ester, (2S,3aR,6aR)-](/img/structure/B11755280.png)
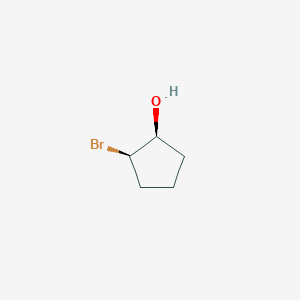
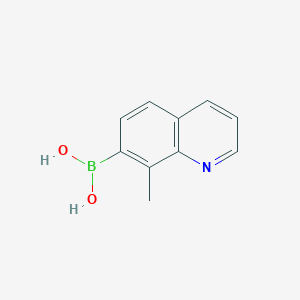
![Thiazolo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B11755296.png)
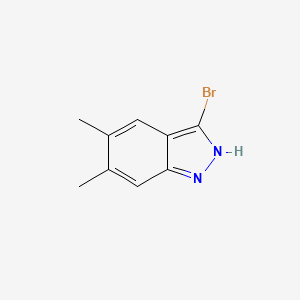
![[(4-Chloro-2-fluorophenyl)methyl]boronic acid](/img/structure/B11755311.png)
![(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile](/img/structure/B11755313.png)


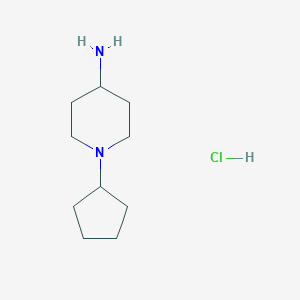
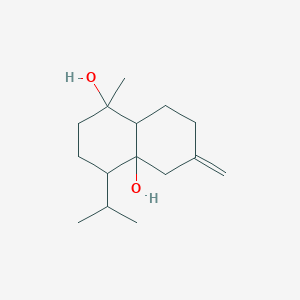
![(3z,6s,7r,8s,8as)-3-(Butylimino)hexahydro[1,3]thiazolo[3,4-A]pyridine-6,7,8-Triol](/img/structure/B11755332.png)
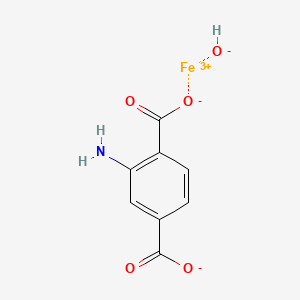
![1,1-Difluoro-6-azaspiro[3.4]octane hydrochloride](/img/structure/B11755345.png)
